molecular formula C19H15N3O2 B1669472 CP21R7 CAS No. 125314-13-8

CP21R7

Numéro de catalogue: B1669472
Numéro CAS: 125314-13-8
Poids moléculaire: 317.3 g/mol
Clé InChI: RGTAEYDIDMGJLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Chemistry

  • Tool Compound for GSK-3β Studies : CP21R7 is employed as a tool compound to investigate the inhibition of GSK-3β and its downstream effects on various biochemical pathways. Its high potency makes it a preferred choice in experimental setups focused on GSK-3β-related signaling.

Biology

  • Cell Signaling and Differentiation : Research has demonstrated that this compound significantly enhances the expression of meso-endoderm markers in induced pluripotent stem cells (iPSCs), indicating its role in promoting differentiation processes .
  • Endothelial Differentiation : In studies involving human pluripotent stem cells, this compound was shown to improve endothelial differentiation efficiency when combined with specific growth factors .

Medicine

  • Cancer Research : this compound has been investigated for its potential therapeutic applications in various cancers. For example:
    • Cervical Cancer : In HeLa cells, treatment with this compound resulted in reduced cell viability and migration, indicating its potential as a therapeutic agent against cervical cancer. The compound inhibited tumor growth in xenograft models, underscoring its clinical relevance .
    • Gastric Cancer : Functional experiments have suggested that GSK-3β inhibition via this compound can suppress proliferation and invasion in gastric cancer cell lines, presenting a promising avenue for cancer treatment .

Industry

  • Drug Development : The pharmaceutical industry is exploring this compound for the development of new therapeutic agents targeting GSK-3β. Its ability to modulate critical signaling pathways positions it as a valuable candidate in drug discovery efforts aimed at treating metabolic disorders and neurodegenerative diseases.

Data Tables

Application AreaSpecific Use CaseFindings
ChemistryGSK-3β inhibition studiesPotent inhibitor with IC50 = 1.8 nM
BiologyEndothelial differentiationEnhanced differentiation in iPSCs
MedicineCervical cancer treatmentReduced cell viability and migration; inhibited tumor growth
IndustryDrug developmentPotential therapeutic agent for metabolic disorders

Case Study 1: GSK-3β Inhibition in Cancer Treatment

In a study examining the effects of this compound on cervical cancer cells, researchers found that treatment with 0.5 μM this compound significantly decreased cell proliferation and migration over time. The use of both scratch assays and Transwell assays confirmed these findings, demonstrating that GSK-3β inhibition plays a crucial role in regulating tumorigenesis .

Case Study 2: Enhancing Endothelial Differentiation

A comparative analysis of differentiation protocols revealed that the addition of this compound during the initial phases of stem cell culture led to a marked increase in endothelial cell yield compared to traditional methods. This study highlighted the compound's efficacy in promoting desired cellular outcomes through targeted inhibition of GSK-3β .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

CP21R7 est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. Le composé est généralement purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

CP21R7 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement GSK-3β. L'inhibition de GSK-3β conduit à l'activation de la signalisation Wnt canonique, ce qui entraîne une augmentation des niveaux de β-caténine intracellulaire. Cette activation favorise divers processus cellulaires, notamment la prolifération, la différenciation et la survie cellulaires . This compound inhibe également PKCα, bien qu'avec une puissance inférieure .

Mécanisme D'action

CP21R7 exerts its effects by selectively inhibiting GSK-3β. The inhibition of GSK-3β leads to the activation of canonical Wnt signaling, resulting in increased levels of intracellular β-catenin. This activation promotes various cellular processes, including cell proliferation, differentiation, and survival . This compound also inhibits PKCα, although with lower potency .

Activité Biologique

CP21R7 is a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including cell signaling, gene transcription, and cell cycle regulation. Its inhibition has been linked to various therapeutic applications, particularly in oncology and regenerative medicine.

This compound functions primarily as an ATP-competitive inhibitor of GSK-3β. This inhibition leads to the activation of the Wnt signaling pathway, which is crucial for various developmental processes and cellular functions. The compound exhibits an IC50 of 1.8 nM for GSK-3β, indicating its potency in inhibiting this target .

Activation of Wnt Signaling

In human induced pluripotent stem cells (iPSCs), this compound was shown to activate canonical Wnt signaling effectively. The highest activity was observed at a concentration of 3 μM, significantly upregulating the expression of T (Brachyury), a meso-endoderm marker . This suggests that this compound can influence differentiation pathways in stem cells.

Cell Proliferation and Migration

A study involving HeLa cells demonstrated that treatment with this compound (0.5 μM) resulted in reduced cell viability and proliferation. This was assessed using CCK-8 and EdU assays, indicating that GSK-3β inhibition may lower cell survival by impairing proliferation . Additionally, migration assays showed that this compound significantly inhibited HeLa cell migration over time, further supporting its potential as an anti-cancer agent .

In Vivo Studies

In xenograft models, this compound administration led to slower tumor growth in mice injected with HeLa cells. The results indicated a significant reduction in tumor weight and growth rate compared to control groups, highlighting the compound's potential efficacy in cancer therapy .

Comparative Analysis with Other GSK-3 Inhibitors

CompoundIC50 (nM) for GSK-3βMechanismEffect on Wnt Signaling
This compound1.8ATP-competitiveStrong activation
LY2090314~0.5ATP-competitiveMore potent than this compound
Tideglusib>1000AllostericNo significant effect

This table illustrates the potency and mechanism of action of this compound compared to other known GSK-3 inhibitors. While LY2090314 shows higher potency, this compound still demonstrates significant biological activity relevant for therapeutic applications .

Cancer Treatment

Research indicates that GSK-3β plays an oncogenic role in cervical cancer. Inhibition via this compound not only reduced proliferation but also migration capabilities of cancer cells. This suggests that targeting GSK-3β may be a viable strategy for treating cervical cancer and potentially other malignancies .

Stem Cell Differentiation

This compound has been utilized in studies focusing on enhancing endothelial differentiation from human pluripotent stem cells (hPSCs). Its application during specific phases of differentiation resulted in increased yields of endothelial cells, demonstrating its utility in regenerative medicine .

Propriétés

IUPAC Name

3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTAEYDIDMGJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(1-methylindol-3-yl)-4-(3-nitrophenyl)-1H-pyrrole-2,5-dione (6.5 g, 19 mmol) in acetone (500 mL), was added TiCl3 (45 mL) in 5 portions at 30 minute interval. The reaction mixture was stirred at room temperature overnight and then neuteralized with 10N NaOH. The product was extracted with EtOAc, dried, and concentrated. The crude product was purified on a silica gel column with 3% MeOH in CH2Cl2 to afford 3-(1-methylindol-3-yl)-4-(3-aminophenyl)-1H-pyrrole-2,5-dione (4.9 g, 82.5%).
Name
3-(1-methylindol-3-yl)-4-(3-nitrophenyl)-1H-pyrrole-2,5-dione
Quantity
6.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP21R7
Reactant of Route 2
CP21R7
Reactant of Route 3
CP21R7
Reactant of Route 4
CP21R7
Reactant of Route 5
CP21R7
Reactant of Route 6
CP21R7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.